molecular formula C23H21N3O4 B2705426 3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 784195-37-5

3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B2705426
CAS No.: 784195-37-5
M. Wt: 403.438
InChI Key: MGRODONYIXPNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, an imidazopyridine moiety, and a benzamide structure, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step organic reactions:

  • Formation of the Imidazopyridine Core

      Starting Materials: 2-aminopyridine and a suitable aldehyde or ketone.

      Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts, with common solvents being ethanol or acetonitrile.

      Example: Cyclization of 2-aminopyridine with an α-bromoketone in the presence of a base like potassium carbonate.

  • Attachment of the Trimethoxyphenyl Group

      Starting Materials: 3,4,5-trimethoxybenzoyl chloride and the imidazopyridine derivative.

      Reaction Conditions: Typically performed in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

  • Final Coupling

      Starting Materials: The intermediate imidazopyridine compound and 3,4,5-trimethoxybenzoyl chloride.

      Reaction Conditions: Coupling reactions are often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Use of metal catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Often carried out in inert solvents such as tetrahydrofuran (THF).

      Products: Reduction can yield alcohols or amines from carbonyl or nitro groups.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF).

      Products: Substitution reactions can introduce various functional groups onto the aromatic ring or the imidazopyridine core.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as building blocks in the synthesis of more complex molecules.

    Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

    Enzyme Inhibition: Inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

    Antimicrobial Activity: Exhibits activity against bacteria like Helicobacter pylori and Mycobacterium tuberculosis.

Medicine

    Anti-Cancer: Demonstrates potent anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.

    Anti-Inflammatory: Reduces inflammation by modulating immune responses.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Tubulin Inhibition: Binds to tubulin, preventing its polymerization and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

    Hsp90 Inhibition: Interferes with the function of Hsp90, a chaperone protein involved in the stabilization and activation of many client proteins, including oncogenic kinases.

    TrxR Inhibition: Inhibits thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the imidazopyridine moiety, resulting in different biological activities.

    N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Lacks the trimethoxyphenyl group, which may reduce its potency and spectrum of activity.

Uniqueness

3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the imidazopyridine core, which together confer a broad range of biological activities and potential therapeutic applications.

This compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile agent in medicinal chemistry and pharmacology.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-28-17-13-16(14-18(29-2)21(17)30-3)23(27)25-22-20(15-9-5-4-6-10-15)24-19-11-7-8-12-26(19)22/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRODONYIXPNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.